molecular formula C7H8N4 B15317192 (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine

(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine

Cat. No.: B15317192
M. Wt: 148.17 g/mol
InChI Key: KYOGGCCICUHQBH-UHFFFAOYSA-N
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Description

(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine moiety, with a methanamine (-CH₂NH₂) substituent at the 5-position of the pyridine ring. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and drug discovery. Its applications span kinase inhibition, oncology, and central nervous system targeting, owing to its ability to interact with diverse biological targets .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-5-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,3,8H2,(H,9,11)

InChI Key

KYOGGCCICUHQBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)N=C1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring, which is then fused with a pyridine ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine may involve scalable synthetic routes that ensure cost-effectiveness and high yield. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

Compound Name Molecular Formula Key Substituents/Ring Systems Synthesis Highlights Biological Relevance Reference
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine C₇H₈N₄ Pyrazolo[4,3-b]pyridine + CH₂NH₂ Alkylation of pyrazole precursors Kinase inhibition, CNS targeting
1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine HCl C₇H₈ClN₅ Pyrazolo[3,4-b]pyridine + CH₂NH₂ (HCl salt) SEM-protection and alkylation Intermediate in drug synthesis
1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid C₇H₅N₃O₂ Pyrazolo[4,3-b]pyridine + COOH Cyclization of cyano derivatives Precursor for conjugates or metal chelates
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine C₇H₇N₃ Pyrrolo[2,3-b]pyridine + CH₂NH₂ Directed evolution or alkylation Similar bioactivity but lower N-content
PP121 (PDGFR inhibitor) C₁₇H₁₇N₇ Pyrrolo[2,3-b]pyridine + pyrazolo[3,4-d]pyrimidine Multi-step coupling reactions Dual kinase inhibitor (PDGFR, mTOR)
Ipivivint C₂₆H₂₁FN₈ Pyrazolo[3,4-b]pyridine + imidazo[4,5-c]pyridine Fluorophenyl group introduction EP300/CREBBP inhibitor in oncology

Key Differences in Structure and Activity

Ring Systems and Nitrogen Content :

  • The pyrazolo[4,3-b]pyridine core (target compound) has two nitrogen atoms in the pyrazole ring and one in the pyridine, offering moderate basicity and hydrogen-bonding capacity. In contrast, pyrrolo[2,3-b]pyridine (e.g., PP121) contains a single nitrogen in the five-membered ring, reducing electron-withdrawing effects .
  • Ipivivint integrates a tri-heterocyclic system (pyrazolo + imidazo + pyridine), enhancing binding specificity but complicating synthesis .

Substituent Effects :

  • The methanamine group (-CH₂NH₂) in the target compound provides a primary amine for hydrogen bonding and salt formation, critical for solubility and target engagement. Derivatives like the carboxylic acid () prioritize hydrophilicity and metal coordination .
  • Halogenated derivatives (e.g., ipivivint’s 3-fluorophenyl group) improve metabolic stability and receptor affinity .

Synthetic Complexity :

  • The target compound is synthesized via straightforward alkylation or protection-deprotection strategies (e.g., SEM-protected intermediates in ), whereas fused systems like PP121 require multi-step coupling and purification .

Q & A

Basic: What are the standard synthetic routes for (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from pyrazolo[4,3-b]pyridine scaffolds. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or nitriles to form the pyrazole ring.
  • Functionalization : Introducing the methanamine group via reductive amination or nucleophilic substitution.
  • Purification : Column chromatography or recrystallization to isolate intermediates.
    Characterization : Intermediates are confirmed using ¹H/¹³C NMR to assign proton and carbon environments, FTIR for functional group identification (e.g., NH₂ stretches at ~3300 cm⁻¹), and mass spectrometry (ESI-MS or HRMS) for molecular weight validation .

Basic: Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and methanamine protons (δ 2.5–3.5 ppm). ¹³C NMR confirms sp² carbons in the pyrazole-pyridine system (~120–150 ppm) and the CH₂NH₂ group (~40–50 ppm).
  • FTIR : Detects NH₂ bending (~1600 cm⁻¹) and C=N/C=C stretches (~1500–1650 cm⁻¹).
  • X-ray Crystallography : Resolves 3D molecular geometry and hydrogen bonding patterns, critical for confirming regiochemistry .

Advanced: How can reaction conditions be optimized for regioselective functionalization of the pyrazolo[4,3-b]pyridine core?

Regioselectivity depends on:

  • Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution at the 5-position.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on electron-deficient positions.
  • Temperature Control : Lower temperatures (−20°C to 0°C) favor kinetic control, minimizing side reactions.
    For example, TFA-catalyzed annulation in toluene at reflux achieves >90% regioselectivity for methanamine introduction .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
  • Structural Analogues : Compare substituent effects; e.g., methoxy groups in enhance antibacterial activity, while dimethylpyrazole groups ( ) modulate anti-inflammatory pathways.
  • Statistical Validation : Use ANOVA or dose-response curve modeling to assess significance. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular) .

Advanced: What mechanistic hypotheses explain the compound’s interaction with biological targets?

Proposed mechanisms include:

  • Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., via pyrazole nitrogen interactions).
  • Receptor Modulation : Methanamine acts as a hydrogen bond donor to GPCRs or ion channels.
  • DNA Intercalation : Planar pyridine-pyrazole systems intercalate into DNA, disrupting replication (observed in anticancer studies) .

Advanced: How do substituents on the pyrazole ring influence structure-activity relationships (SAR)?

  • Electron-Withdrawing Groups (NO₂, Cl) : Increase electrophilicity, enhancing interaction with nucleophilic residues (e.g., cysteine in enzymes).
  • Electron-Donating Groups (OCH₃, CH₃) : Improve solubility and membrane permeability.
  • Bulkier Substituents : Reduce off-target binding but may decrease bioavailability.
    For instance, 4-methoxy derivatives in show 10-fold higher antimicrobial activity than unsubstituted analogues .

Advanced: What strategies ensure stability of this compound in aqueous and acidic conditions?

  • pH Buffering : Store in neutral buffers (pH 6–8) to prevent amine protonation or deprotonation.
  • Lyophilization : Freeze-drying minimizes hydrolysis.
  • Protective Groups : Use Boc-protected amines during synthesis, removed post-purification .

Advanced: How is computational molecular docking applied to design derivatives with enhanced target affinity?

  • Ligand Preparation : Generate 3D conformers of the compound using software like AutoDock Vina.
  • Target Selection : Dock against crystallized kinase structures (e.g., PDB ID: 1ATP).
  • Scoring Functions : Prioritize derivatives with lower binding energies (<−8 kcal/mol) and hydrogen bonds to key residues (e.g., Glu91 in MAPK) .

Advanced: What approaches address ambiguities in NMR assignments for complex pyrazolo-pyridine derivatives?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
  • Isotopic Labeling : ¹⁵N-labeled amines clarify nitrogen environments.
  • Dynamic NMR : Variable-temperature studies distinguish rotamers or tautomers .

Advanced: How can machine learning models optimize SAR data analysis for high-throughput screening?

  • Feature Engineering : Encode substituent properties (logP, molar refractivity) as descriptors.
  • Model Training : Use random forests or neural networks to predict bioactivity (IC₅₀).
  • Validation : Apply k-fold cross-validation to ensure robustness. For example, models trained on data achieved R² > 0.85 for kinase inhibition .

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